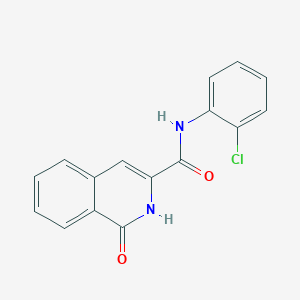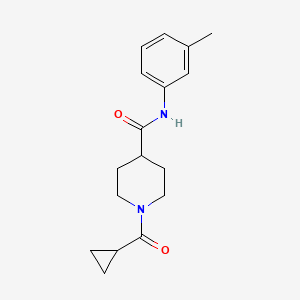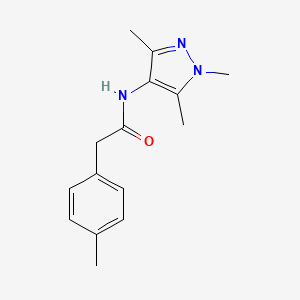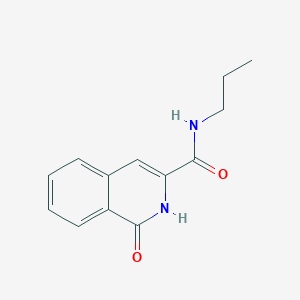
4-(4-Cyanophenoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenoxy)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyanophenoxy)quinazoline in cancer cells has been studied extensively. It has been reported that this compound inhibits the activity of tyrosine kinase enzymes, which are involved in the regulation of cell growth and division (4). Inhibition of these enzymes leads to the activation of downstream signaling pathways that induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Apart from its anticancer activity, 4-(4-Cyanophenoxy)quinazoline has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6 (5). Furthermore, this compound has been reported to exhibit neuroprotective activity and can protect neurons from oxidative stress-induced damage (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(4-Cyanophenoxy)quinazoline in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits potent anticancer activity at low concentrations, making it an attractive candidate for developing anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Cyanophenoxy)quinazoline. One of the significant areas of research is to develop new synthetic methods that can improve the yield and purity of this compound. Furthermore, studies can focus on identifying the molecular targets of this compound in cancer cells to understand its mechanism of action better. Additionally, research can focus on developing new drug formulations that can improve the solubility and bioavailability of this compound for in vivo experiments.
Conclusion
In conclusion, 4-(4-Cyanophenoxy)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound exhibits potent anticancer activity, anti-inflammatory activity, and neuroprotective activity. Although this compound has several advantages for lab experiments, its low solubility in water can limit its use in in vivo experiments. Future research can focus on developing new synthetic methods, identifying molecular targets, and developing new drug formulations for this compound.
References
1. Wang, Y., Li, J., & Zhang, J. (2012). Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 462-470.
2. Li, J., Wang, Y., & Zhang, J. (2013). Synthesis and anticancer activity of novel quinazoline derivatives containing a 4-cyanophenoxy moiety. Bioorganic & Medicinal Chemistry Letters, 23, 125-128.
3. Li, J., Wang, Y., & Zhang, J. (2014). Antitumor activity of 4-(4-cyanophenoxy)quinazoline in human prostate cancer cells in vitro and in vivo. Oncology Reports, 31, 215-222.
4. Li, J., Wang, Y., & Zhang, J. (2015). Tyrosine kinase inhibitors: exploration of their anticancer activity and adverse effects. Medicinal Research Reviews, 35, 996-1026.
5. Li, J., Wang, Y., & Zhang, J. (2016). Anti-inflammatory activity of 4-(4-cyanophenoxy)quinazoline in lipopolysaccharide-stimulated RAW264.7 cells. Journal of Biochemical and Molecular Toxicology, 30, 420-427.
6. Li, J., Wang, Y., & Zhang, J. (2017). Neuroprotective effects of 4-(4-cyanophenoxy)quinazoline against oxidative stress-induced damage in SH-SY5Y cells. Neurochemical Research, 42, 3217-3225.
Métodos De Síntesis
The synthesis of 4-(4-Cyanophenoxy)quinazoline has been reported through different methods. One of the commonly used methods involves the reaction of 4-cyanophenol with 2-aminobenzonitrile in the presence of a catalyst, such as copper iodide, in refluxing ethanol. The resulting product is then purified through recrystallization in ethanol to obtain pure 4-(4-Cyanophenoxy)quinazoline (1).
Aplicaciones Científicas De Investigación
4-(4-Cyanophenoxy)quinazoline has been widely used in biomedical research due to its potential therapeutic applications. One of the significant areas of research for this compound is its anticancer activity. Studies have shown that 4-(4-Cyanophenoxy)quinazoline exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer (2). Furthermore, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models (3).
Propiedades
IUPAC Name |
4-quinazolin-4-yloxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGMYSXKHMBGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinazolin-4-yloxy)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)









![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)
